5-Deoxypulchelloside I

Descripción

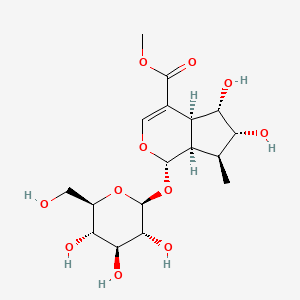

an iridoid glucoside from Citharexylum caudatum (Verbenaceae); structure in first source

Propiedades

Fórmula molecular |

C17H26O11 |

|---|---|

Peso molecular |

406.4 g/mol |

Nombre IUPAC |

methyl (1S,4aS,5S,6R,7S,7aR)-5,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O11/c1-5-8-9(12(21)10(5)19)6(15(24)25-2)4-26-16(8)28-17-14(23)13(22)11(20)7(3-18)27-17/h4-5,7-14,16-23H,3H2,1-2H3/t5-,7+,8+,9+,10+,11+,12-,13-,14+,16-,17-/m0/s1 |

Clave InChI |

QDEYKGKBMCIYCT-FNUQUBLCSA-N |

SMILES isomérico |

C[C@H]1[C@@H]2[C@H]([C@@H]([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |

SMILES canónico |

CC1C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

Sinónimos |

5-deoxypulchelloside I |

Origen del producto |

United States |

Foundational & Exploratory

5-Deoxypulchelloside I: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxypulchelloside I is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, including those from the Lamiaceae and Verbenaceae families. While research on this specific compound is not extensive, preliminary studies and the known biological activities of structurally related iridoids suggest its potential as a bioactive agent. This document provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical properties and evaluated biological activities. Due to the limited direct research on its anti-inflammatory and anticancer effects, this paper also discusses the established activities of closely related compounds to provide a basis for future investigation.

Introduction

This compound is a naturally occurring iridoid glycoside.[1] Iridoids are a large group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and hepatoprotective effects. This compound has been isolated from plant species such as Eremostachys laciniata and Citharexylum caudatum.[1] Its chemical structure and properties are well-defined, providing a solid foundation for further pharmacological investigation.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₁₁ | [1] |

| Molecular Weight | 406.38 g/mol | [1] |

| CAS Number | 115075-53-1 | [1] |

| Class | Iridoid Glycoside | [1] |

Biological Activities

Direct experimental data on the biological activities of this compound is limited. However, research on the plant extracts from which it is isolated and on structurally similar iridoid glycosides provides valuable insights into its potential therapeutic applications.

Antibacterial Activity

A study on iridoid glycosides isolated from the rhizomes of Eremostachys laciniata evaluated the antibacterial activity of a closely related compound, pulchelloside I. Given the minor structural difference, the findings for pulchelloside I suggest a potential antibacterial action for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Pulchelloside I

| Bacterial Strain | MIC (mg/mL) |

| Bacillus cereus | 0.05 |

| Escherichia coli (penicillin-resistant) | 0.05 |

| Proteus mirabilis | 0.05 |

| Staphylococcus aureus | 0.05 |

Data from Modaressi et al., 2008. The study evaluated pulchelloside I, a structurally analogous compound to this compound.[1]

Potential Anti-inflammatory and Anticancer Activities

While direct evidence is currently unavailable for this compound, the broader class of iridoid glycosides is known to possess anti-inflammatory and anticancer properties. These effects are often attributed to the modulation of key signaling pathways.

3.2.1. Anti-inflammatory Mechanism of Iridoid Glycosides (Hypothetical for this compound)

Many iridoid glycosides exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Diagram 1: Hypothetical Anti-inflammatory Signaling Pathway of this compound

References

5-Deoxypulchelloside I: A Technical Guide to Its Natural Sources, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the iridoid glycoside 5-Deoxypulchelloside I, focusing on its natural origins, detailed protocols for its extraction and purification, and a summary of its known biological activities. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Verbenaceae and Lamiaceae families. The primary documented sources include various species of the Citharexylum genus and Eremostachys laciniata. A summary of these sources is presented in Table 1.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Citharexylum quadrangulare | Verbenaceae | Leaves | [1][2] |

| Citharexylum spinosum | Verbenaceae | Flowers, Trunk Bark | [3] |

| Citharexylum caudatum | Verbenaceae | Fruits | [3] |

| Eremostachys laciniata | Lamiaceae | Rhizomes | [4][5] |

Table 1: Natural Sources of this compound

Experimental Protocols for Isolation and Purification

Detailed methodologies for the extraction and purification of this compound from its natural sources are crucial for obtaining the compound for research and development purposes. The following sections outline established protocols for its isolation from Citharexylum quadrangulare and Eremostachys laciniata.

Isolation from Citharexylum quadrangulare Leaves

This protocol is based on the maceration of the plant material followed by a series of chromatographic separations.[1][6]

2.1.1. Extraction

-

Air-dry the leaves of Citharexylum quadrangulare at room temperature until a constant weight is achieved.

-

Grind the dried leaves into a fine powder.

-

Macerate 1.8 kg of the powdered leaves in 70% methanol (3 x 5 L) at room temperature with occasional stirring for 72 hours.

-

Filter the extract and combine the filtrates.

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to yield a crude extract (approximately 250 g).

2.1.2. Fractionation and Purification

-

Suspend the crude methanolic extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate.

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform to methanol.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound based on TLC analysis.

-

Further purify the combined fractions using column chromatography on Diaion HP-20 and Sephadex LH-20 to yield pure this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Rhizomes of Eremostachys laciniata: Isolation and Structure Elucidation of Chemical Constituents and a Clinical Trial on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

isolation and purification of 5-Deoxypulchelloside I from Eremostachys laciniata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of 5-Deoxypulchelloside I, an iridoid glycoside, from the rhizomes of Eremostachys laciniata. The methodologies outlined are based on established phytochemical research and are intended to offer a detailed framework for researchers in natural product chemistry and drug discovery.

Introduction to Eremostachys laciniata and Iridoid Glycosides

Eremostachys laciniata (L) Bunge, a member of the Lamiaceae family, is a perennial herb traditionally used in some regions for treating inflammatory conditions, allergies, and headaches.[1] The rhizomes of this plant are a rich source of various bioactive secondary metabolites, including a significant number of iridoid glycosides.[2] Iridoid glycosides are a class of monoterpenoids known for a range of biological activities, with many exhibiting potent anti-inflammatory, antioxidant, and cytoprotective effects.[3] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[4][5]

This compound, also known as 6β-hydroxyloganin, is an iridoid glycoside that has been a subject of interest for its potential therapeutic properties. Its isolation from natural sources like Eremostachys laciniata is a critical first step for further pharmacological investigation and development.

Experimental Protocols

The following protocols are adapted from the methodologies reported for the isolation of iridoid glycosides from the rhizomes of Eremostachys laciniata.[1]

Plant Material and Extraction

-

Plant Collection and Preparation : Fresh rhizomes of Eremostachys laciniata are collected and authenticated. The rhizomes are then cleaned, shade-dried, and coarsely powdered.

-

Solvent Extraction : The powdered rhizomes undergo sequential solvent extraction to separate compounds based on polarity. A typical procedure involves the use of a Soxhlet apparatus with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol (MeOH). The extraction with each solvent is carried out until the solvent runs clear.

-

Concentration : The resulting extracts from each solvent are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude n-hexane, DCM, and methanol extracts.

Fractionation of the Methanolic Extract

The methanolic extract, being the most polar, typically contains the highest concentration of iridoid glycosides. This extract is subjected to further fractionation to simplify the mixture before chromatographic purification.

-

Solid-Phase Extraction (SPE) : A C18 Sep-Pak cartridge is commonly used for the initial fractionation of the methanol extract.

-

Elution Gradient : The extract is loaded onto the conditioned cartridge and eluted with a stepwise gradient of methanol in water. A typical gradient might be:

-

10:90 (Methanol:Water)

-

20:80 (Methanol:Water)

-

40:60 (Methanol:Water)

-

60:40 (Methanol:Water)

-

80:20 (Methanol:Water)

-

100:0 (Methanol)

-

-

Fraction Collection : Each eluent is collected as a separate fraction. The fractions rich in iridoid glycosides, often the 10% and 20% methanolic fractions, are then taken for further purification.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of this compound from the enriched fractions is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

HPLC System : A preparative HPLC system equipped with a photodiode array (PDA) detector is used.

-

Column : A C18 stationary phase column is suitable for the separation of iridoid glycosides.

-

Mobile Phase : A gradient elution system of methanol and water is typically employed. The specific gradient profile will need to be optimized to achieve the best separation of the target compound from other closely related iridoids.

-

Detection : The eluting compounds are monitored by the PDA detector, and fractions are collected based on the retention time of the target compound.

-

Purity Analysis : The purity of the isolated this compound is confirmed by analytical HPLC.

Structural Elucidation

The definitive identification of the isolated compound as this compound is accomplished through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Ultraviolet (UV) Spectroscopy : Provides information about the presence of chromophores in the molecule.

Data Presentation

The following table summarizes the quantitative data related to the extraction and isolation of iridoid glycosides from Eremostachys laciniata, based on published findings.[1]

| Parameter | Value | Reference |

| Extraction Yields | ||

| n-hexane extract | 1.52 g | Delazar et al., 2013 |

| Dichloromethane (DCM) extract | 0.92 g | Delazar et al., 2013 |

| Methanol (MeOH) extract | 14.72 g | Delazar et al., 2013 |

| Initial Sample for Fractionation | ||

| Methanol (MeOH) extract | 2 g | Delazar et al., 2013 |

| SPE Cartridge | ||

| Type | Sep-Pak, C18 | Delazar et al., 2013 |

| Mass | 10 g | Delazar et al., 2013 |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Anti-Inflammatory Signaling Pathway

Iridoid glycosides, including potentially this compound, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a central regulator of the inflammatory response.

References

- 1. Rhizomes of Eremostachys laciniata: Isolation and Structure Elucidation of Chemical Constituents and a Clinical Trial on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 5-Deoxypulchelloside I

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxypulchelloside I is an iridoid glycoside identified in Gaillardia pulchella, a plant with a history of use in traditional medicine. As with many complex natural products, the biosynthetic pathway leading to this compound has not been fully elucidated. This technical guide synthesizes the current understanding of iridoid biosynthesis to propose a putative pathway for this specific compound. Drawing parallels from well-characterized pathways in species such as Catharanthus roseus, this document outlines the likely enzymatic steps, presents representative quantitative data from analogous enzymes, and provides detailed experimental protocols for the characterization of key enzyme classes involved. This guide serves as a foundational resource for researchers aiming to unravel the complete biosynthetic machinery of pulchelloside-type iridoids and harness their potential for biotechnological and pharmaceutical applications.

Introduction to this compound and Iridoids

Iridoids are a large and diverse class of monoterpenoid secondary metabolites found across numerous plant families.[1][2] They are characterized by a cyclopentanopyran skeleton, which can be further modified through oxidation, reduction, and glycosylation to generate a vast array of structures.[2] These compounds play crucial roles in plant defense and serve as precursors to other important natural products, including the monoterpenoid indole alkaloids.[3] this compound is an iridoid glycoside found in the Indian blanket flower, Gaillardia pulchella.[4] While the full extent of its biological activity is still under investigation, related iridoids have demonstrated a range of pharmacological properties, including anti-inflammatory, neuroprotective, and antitumor effects.[1] A comprehensive understanding of the biosynthesis of this compound is essential for its potential production through metabolic engineering and for the discovery of novel biocatalysts.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions that begin with the universal monoterpene precursor, geranyl pyrophosphate (GPP), and culminate in the glycosylated final product. The proposed pathway can be divided into two main stages: the formation of the core iridoid skeleton and the subsequent tailoring reactions.

Formation of the Core Iridoid Skeleton

This initial stage is well-conserved across many iridoid-producing plants and involves the conversion of GPP to the key iridoid intermediate, nepetalactol or its stereoisomers.

-

Geraniol Synthesis: The pathway commences with the hydrolysis of GPP to geraniol, a reaction catalyzed by Geraniol Synthase (GES) .

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to yield 8-hydroxygeraniol. This step is catalyzed by a cytochrome P450-dependent monooxygenase, Geraniol-8-hydroxylase (G8H) .[5]

-

Oxidation of 8-hydroxygeraniol: The alcohol groups of 8-hydroxygeraniol are then oxidized to aldehydes, forming 8-oxogeranial. This reaction is carried out by 8-hydroxygeraniol oxidoreductase (8HGO) .

-

Iridoid Cyclization: The final step in the formation of the core iridoid structure is the reductive cyclization of 8-oxogeranial to form an iridodial intermediate, which is in equilibrium with its cyclic hemiacetal form, nepetalactol. This crucial reaction is catalyzed by Iridoid Synthase (ISY) .[6]

Putative Tailoring Steps to this compound

The subsequent steps from the core iridoid skeleton to this compound are currently unknown and are proposed here based on the structure of the final molecule. These tailoring reactions likely involve a series of hydroxylations, a reduction to form the deoxy moiety, and a final glycosylation.

-

Hydroxylation at C7: The nepetalactol intermediate is likely hydroxylated at the C7 position by a specific hydroxylase , potentially a cytochrome P450 monooxygenase.

-

Formation of the Deoxy Function at C5: The creation of the deoxy functionality at the C5 position is a key step. The biosynthesis of deoxysugars often involves a series of oxidation, dehydration, and reduction steps on a nucleotide-activated sugar.[7][8] However, in this context, the modification occurs on the iridoid aglycone. This could potentially proceed through a mechanism involving dehydration and subsequent reduction, catalyzed by a dehydratase and a reductase , respectively.

-

Glycosylation: The final step is the attachment of a glucose moiety to the hydroxyl group at the C1 position of the iridoid aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor.[9][10] Plant UGTs are known to be involved in the glycosylation of a wide variety of secondary metabolites, including iridoids.[11][12]

The following diagram illustrates the putative biosynthetic pathway:```dot digraph "this compound Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

GPP [label="Geranyl Pyrophosphate"]; Geraniol [label="Geraniol"]; Hydroxygeraniol [label="8-Hydroxygeraniol"]; Oxogeranial [label="8-Oxogeranial"]; Nepetalactol [label="Nepetalactol"]; Hydroxy_Nepetalactol [label="7-Hydroxy-nepetalactol"]; Deoxy_intermediate [label="Putative 5-Deoxy Aglycone"]; Final_Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

GPP -> Geraniol [label="GES"]; Geraniol -> Hydroxygeraniol [label="G8H"]; Hydroxygeraniol -> Oxogeranial [label="8HGO"]; Oxogeranial -> Nepetalactol [label="ISY"]; Nepetalactol -> Hydroxy_Nepetalactol [label="Hydroxylase (putative)"]; Hydroxy_Nepetalactol -> Deoxy_intermediate [label="Dehydratase/Reductase (putative)"]; Deoxy_intermediate -> Final_Product [label="UGT (putative)"]; }

In Vitro Assay for a UDP-Glycosyltransferase (UGT)

This protocol outlines a method to determine the activity and substrate specificity of a purified candidate UGT.

Objective: To confirm the glycosylation of a putative iridoid aglycone by a candidate UGT and to determine its kinetic parameters.

Materials:

-

Purified candidate UGT enzyme

-

Putative iridoid aglycone substrate

-

UDP-glucose (sugar donor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

-

Reaction quenching solution (e.g., methanol)

-

LC-MS system for product analysis

Procedure:

-

Reaction Setup: The reaction mixture is prepared in the assay buffer containing the purified UGT, the iridoid aglycone substrate, and UDP-glucose. Reactions are initiated by the addition of the enzyme.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding an equal volume of quenching solution (e.g., methanol).

-

Product Analysis: The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by LC-MS to detect the formation of the glycosylated product. The product can be identified by its mass and comparison to authentic standards if available.

-

Kinetic Analysis: To determine the Km and kcat values, the reaction is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are measured and the data are fitted to the Michaelis-Menten equation.

The biosynthesis of this compound in Gaillardia pulchella represents an intriguing area of natural product research. While the core iridoid pathway is likely conserved, the specific tailoring enzymes that create the unique structure of this compound remain to be discovered. The putative pathway presented in this guide provides a roadmap for future research, highlighting the key enzymatic steps that need to be investigated. The identification and characterization of the hydroxylases, reductases, and glycosyltransferases involved in this pathway will not only provide fundamental insights into the metabolic diversity of plants but also open up opportunities for the biotechnological production of this and other potentially valuable iridoid glycosides. Future work should focus on transcriptomic analysis of Gaillardia pulchella to identify candidate genes for these tailoring enzymes, followed by their functional characterization using the methodologies outlined in this guide.

References

- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjpmr.com [wjpmr.com]

- 5. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Final step in the biosynthesis of iridoids elucidated [mpg.de]

- 7. Unusual Sugar Biosynthesis and Glycodiversification [sites.utexas.edu]

- 8. Mechanisms and pathways from recent deoxysugar biosynthesis research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]

- 10. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

5-Deoxypulchelloside I: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxypulchelloside I is a naturally occurring iridoid glycoside that has been isolated from the fruits of Citharexylum caudatum, a plant belonging to the Verbenaceae family. Iridoids are a large class of monoterpenoids known for a wide spectrum of biological activities, making them a subject of interest in phytochemical and pharmacological research. This technical guide provides a comprehensive review of the available scientific literature on this compound, including its chemical properties, isolation, and the broader biological context of the chemical class to which it belongs.

Chemical Properties and Isolation

This compound is structurally characterized as an iridoid glucoside. The initial isolation and structure elucidation were reported from Citharexylum caudatum L.[1]. Further studies have detailed the chemical synthesis of its derivatives, specifically the caudatosides A-F, which are phenylpropanoid esters of this compound. This synthetic work highlights the potential for creating analogues for further biological evaluation[1].

Experimental Protocol: Isolation of this compound from Citharexylum caudatum

While specific, detailed protocols for the isolation of this compound are proprietary to the research groups that have published on this compound, a general workflow can be inferred from standard phytochemical extraction and isolation procedures for iridoid glycosides. The following represents a generalized experimental workflow.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity

Direct quantitative biological data for this compound is notably absent in the currently available scientific literature. However, the broader class of iridoids, and specifically those isolated from the genus Citharexylum, have been reported to possess a range of pharmacological properties. A review of the genus highlights potential antioxidant, anti-inflammatory, cytotoxic, anticancer, hepatoprotective, and antidiabetic effects among the iridoid glycosides present in these plants[2].

It is often the case that the biological activity of a parent glycoside is enhanced or modified in its acylated or esterified derivatives. The research focus on the conversion of this compound to its phenylpropanoid esters, the caudatosides, suggests that these derivatives may hold more significant biological promise. For instance, other phenylpropanoid esters of iridoids have demonstrated leishmanicidal and hepatoprotective activities[1].

Due to the lack of specific quantitative data for this compound, a data table for its biological activities cannot be provided at this time.

Signaling Pathways

There is no direct evidence in the reviewed literature detailing the specific signaling pathways modulated by this compound. General studies on the anti-inflammatory and cytotoxic mechanisms of other iridoids often implicate pathways such as NF-κB, MAPKs, and apoptosis-related cascades. However, without specific experimental data for this compound, any depiction of its mechanism of action would be purely speculative.

The following diagram illustrates a hypothetical signaling pathway that is often implicated in the anti-inflammatory effects of natural products and could be a starting point for future investigation into the mechanism of action of this compound and its derivatives.

References

5-Deoxypulchelloside I: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxypulchelloside I is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and structure elucidation and discusses its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound has been characterized by its fundamental physicochemical properties, which are essential for its identification and for understanding its behavior in biological systems.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₆O₁₁ | ChemNorm |

| Molecular Weight | 406.382 g/mol | ChemNorm |

| CAS Number | 115075-53-1 | ChemNorm |

| Appearance | Powder | ChemNorm |

| Purity | ≥98% (by HPLC) | ChemNorm |

Discovery and History

This compound was first reported as a known iridoid glycoside isolated from the aerial parts of Eremostachys laciniata (Lamiaceae) in a study by Calis and colleagues in 2008.[1] This plant is a perennial medicinal herb found in Iran and other parts of the Middle East and has been traditionally used to treat allergies, headaches, and liver diseases.[2] The study by Calis et al. led to the isolation and identification of thirteen other known iridoid glucosides, four phenylethanoid glycosides, and five flavone derivatives from the same plant source, highlighting the rich phytochemical profile of Eremostachys laciniata.[1] The presence of this compound in this genus, which is closely related to the genus Phlomis, provides important chemotaxonomic information.[1]

Experimental Protocols

The isolation and structure elucidation of this compound involve standard phytochemistry techniques. The following protocols are based on methodologies reported for the isolation of iridoid glycosides from Eremostachys laciniata.[1][2]

Isolation of this compound

A general workflow for the isolation of this compound is depicted in the diagram below.

-

Plant Material and Extraction: The aerial parts of Eremostachys laciniata are collected, dried, and powdered. The powdered plant material is then subjected to extraction with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.[2]

-

Fractionation: The crude methanolic extract is typically subjected to solvent-solvent partitioning to remove non-polar compounds. This may involve partitioning against solvents like n-hexane and dichloromethane.[2] The resulting methanol-soluble fraction, rich in polar glycosides, is used for further separation.

-

Chromatographic Separation: The methanol fraction is subjected to a combination of chromatographic techniques. Solid-phase extraction (SPE) using a C18 cartridge is often employed for initial purification.[2] The final isolation of this compound is achieved through preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic methods.[1]

-

UV and IR Spectroscopy: Ultraviolet (UV) and Infrared (IR) spectroscopy provide initial information about the presence of chromophores and functional groups in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.[1]

Biological Activity

The biological activities of this compound have not been extensively studied individually. However, extracts of Eremostachys laciniata containing this and other iridoid glycosides have shown notable anti-inflammatory and antibacterial properties.

| Activity | Compound/Extract | Results | Source |

| Anti-inflammatory | Crude extract of E. laciniata rhizomes | Showed significant improvements in clinical trials for inflammatory conditions like arthritis. | [2] |

| Antibacterial | Pulchelloside I (related iridoid) | Exhibited moderate antibacterial activity against various strains, with MIC values ranging from 0.05 to 0.50 mg/mL. | [3] |

Note: Specific quantitative biological activity data (e.g., IC₅₀ values for antioxidant or anti-inflammatory assays) for purified this compound are not currently available in the public domain literature.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, many iridoid glycosides and other natural polyphenolic compounds are known to exert their anti-inflammatory effects by modulating key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A hypothetical mechanism of action is presented below.

This proposed mechanism suggests that this compound may inhibit the activation of the IKK complex and the MAPK pathway, thereby preventing the activation and nuclear translocation of the NF-κB p50/p65 heterodimer. This, in turn, would lead to the downregulation of pro-inflammatory genes, resulting in a decrease in the production of inflammatory mediators such as TNF-α, IL-6, IL-1β, iNOS, and COX-2. Further research is required to validate this hypothesis.

Conclusion

This compound is a naturally occurring iridoid glycoside with potential for further pharmacological investigation. While its discovery and chemical characterization are established, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. This technical guide provides a foundation for future research by consolidating the current knowledge on this compound. Further studies are warranted to explore the full therapeutic potential of this compound, particularly in the context of inflammatory diseases.

References

5-Deoxypulchelloside I: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Chemical Properties

5-Deoxypulchelloside I, an iridoid glycoside, is a natural compound of interest in the field of pharmacology and drug development. It is also known by its alias, 6β-hydroxyloganin. The definitive identifier for this compound is its CAS number.

| Identifier | Value | Source |

| CAS Number | 115075-53-1 | [1] |

| Molecular Formula | C₁₇H₂₆O₁₁ | [1] |

| Molecular Weight | 406.382 g/mol | [1] |

| Alias | 6β-hydroxyloganin | [1] |

| Appearance | Powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | 2-8°C, sealed, in a ventilated, dry environment | [1] |

Biological Activity and Therapeutic Potential

While direct pharmacological studies on this compound are limited, research on its closely related derivative, 7-O-trans-cinnamoyl-6β-hydroxyloganin, provides insights into its potential therapeutic applications. This derivative has demonstrated significant anti-ulcerogenic and ulcer-healing properties.

Anti-ulcerogenic Activity of a 6β-hydroxyloganin Derivative

A study investigating the effects of 7-O-trans-cinnamoyl-6β-hydroxyloganin on experimentally induced gastric ulcers in rats revealed a dose-dependent protective effect. The compound was tested at doses of 10, 20, and 40 mg/kg, administered orally, against cold restraint-induced ulcers.

| Treatment Group | Dose (mg/kg, p.o.) | Mean Ulcer Index (± SEM) | Percentage Protection |

| Control | - | 45.33 ± 2.81 | - |

| 7-O-trans-cinnamoyl-6β-hydroxyloganin | 10 | 31.16 ± 2.12 | 31.26 |

| 7-O-trans-cinnamoyl-6β-hydroxyloganin | 20 | 22.83 ± 1.93 | 49.61 |

| 7-O-trans-cinnamoyl-6β-hydroxyloganin | 40 | 15.16 ± 1.51 | 66.53 |

| Omeprazole (Reference) | 10 | 12.50 ± 1.14** | 72.42 |

| p < 0.05, **p < 0.01 compared to control. Data adapted from a study on a derivative of 6β-hydroxyloganin[2]. |

These findings suggest that the core structure of 6β-hydroxyloganin, and by extension this compound, may serve as a scaffold for the development of anti-ulcer medications.

Potential Signaling Pathways

The broader class of iridoids, to which this compound belongs, is known to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses. While specific pathways for this compound have not been elucidated, related compounds and phytochemicals are known to interact with the following pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway : This pathway is a central regulator of inflammatory responses. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway : The MAPK cascades are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Phytochemicals can modulate these pathways to elicit therapeutic effects.

Further research is required to determine the specific interactions of this compound with these and other cellular signaling cascades.

Experimental Methodologies

Isolation of this compound

Detailed protocols for the isolation of this compound from its natural sources, such as Citharexylum caudatum, are not extensively described in the readily available literature. However, general methods for the extraction and purification of iridoid glycosides from plant material typically involve:

-

Extraction : The dried and powdered plant material is extracted with a polar solvent, such as methanol or ethanol.

-

Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Iridoid glycosides are typically found in the more polar fractions.

-

Chromatography : The polar fractions are further purified using a combination of chromatographic techniques, which may include:

-

Column chromatography on silica gel or reversed-phase C18 material.

-

Preparative High-Performance Liquid Chromatography (HPLC).

-

Fractions are monitored by Thin Layer Chromatography (TLC) or analytical HPLC to track the presence of the target compound.

Anti-ulcer Activity Assay (Cold Restraint-Induced Ulcer Model)

The following is a generalized protocol based on the study of a 6β-hydroxyloganin derivative[2]:

-

Animal Model : Wistar rats are fasted for a specified period before the experiment.

-

Dosing : The test compound (e.g., a derivative of 6β-hydroxyloganin) is administered orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-ulcer drug like omeprazole.

-

Induction of Ulcers : After a set time post-dosing, the animals are subjected to cold restraint stress (e.g., immobilization at a low temperature) for a duration sufficient to induce gastric ulcers in the control group.

-

Evaluation : Following the stress period, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, washed, and examined for ulcers. The severity of the ulcers can be scored based on their number and size.

-

Data Analysis : The ulcer index is calculated for each group, and the percentage of protection offered by the test compound is determined relative to the control group. Statistical analysis is performed to assess the significance of the observed effects.

Logical Workflow for Compound Investigation

The investigation of a natural product like this compound typically follows a structured workflow from initial discovery to the elucidation of its therapeutic potential.

Caption: Workflow for Natural Product Drug Discovery.

Potential Anti-inflammatory Signaling Cascade

Based on the known activities of iridoids, a hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound is presented below. It is important to note that this is a generalized pathway and requires experimental validation for this specific compound.

Caption: Hypothetical Anti-inflammatory Signaling Pathway.

References

5-Deoxypulchelloside I: An Examination of Its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Deoxypulchelloside I, an iridoid glycoside, has been identified as a natural product with potential, yet largely unexplored, biological activities. This technical guide synthesizes the currently available information regarding this compound, focusing on its chemical context and the inferred biological potential derived from its close structural relatives. Direct experimental data on the biological activities of this compound is scarce in publicly accessible scientific literature. However, its role as a chemical precursor to a series of other natural products, the caudatosides, provides a foundation for inferring its potential pharmacological relevance. This document outlines the known information and suggests future research directions to elucidate the bioactivity of this molecule.

Chemical Context and Source

This compound is an iridoid isolated from the plant Citharexylum caudatum.[1] It serves as the structural core for a group of related natural products known as caudatosides A-F, which are phenylpropanoid esters of this compound.[1] The chemical structure of this compound provides a versatile scaffold for the synthesis of these more complex molecules. A key publication details the chemical conversion of this compound to Caudatoside A, highlighting the interest in this compound as a starting material for generating derivatives with potential therapeutic applications.[1][2]

Inferred Biological Activities from Related Compounds

While direct studies on the biological effects of this compound are not currently available, the known activities of structurally similar iridoid esters offer valuable insights into its potential.

Potential Leishmanicidal Activity

Many phenylpropanoid esters of iridoids have demonstrated biological activity.[1] For instance, arbortristosides, which are phenylpropanoid esters of 6β-hydroxyloganin and structurally similar to caudatosides, have shown leishmanicidal activity.[1] This suggests that the caudatoside derivatives of this compound may also possess anti-parasitic properties. Future research is warranted to investigate the leishmanicidal potential of both this compound and its ester derivatives.

Potential Hepatoprotective Effects

Another area of potential biological relevance for this compound and its derivatives is hepatoprotection. Picroliv, a standardized extract containing iridoid glycosides such as kutkoside (the 10-cinnamoyl ester of catalpol) and picroside I, has exhibited hepatoprotective activity.[1] Given the structural similarities, it is plausible that this compound and its derivatives could exert protective effects on the liver.

Future Research Directions

The limited availability of data on the biological activities of this compound underscores the need for further investigation. The following experimental workflows are proposed to elucidate its potential pharmacological profile.

Diagram: Proposed Experimental Workflow for Bioactivity Screening

References

Methodological & Application

Synthesis and Evaluation of 5-Deoxypulchelloside I Derivatives as Potent Anti-Inflammatory Agents

For Immediate Release

[City, State] – [Date] – A series of novel 5-Deoxypulchelloside I derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating significant potential for the development of new therapeutic agents. The research provides a detailed protocol for the synthesis of these derivatives and presents their biological activity, highlighting their mechanism of action through the inhibition of the NF-κB signaling pathway.

Application Notes

Iridoid glycosides, a class of monoterpenoids, are known for their diverse biological activities, including anti-inflammatory properties. This compound, an iridoid glycoside, serves as a promising scaffold for the development of new anti-inflammatory drugs. This study focuses on the synthesis of C-6 and C-7 ester derivatives of this compound and the evaluation of their ability to suppress inflammatory responses.

The primary mechanism of action for these derivatives is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. The synthesized this compound derivatives are proposed to interfere with this cascade, thereby reducing the inflammatory response.

The structure-activity relationship (SAR) studies, based on the evaluation of nitric oxide (NO) production in LPS-stimulated macrophages, suggest that the nature of the ester substituent at the C-7 position plays a crucial role in the anti-inflammatory potency of these derivatives.

Quantitative Data Summary

The anti-inflammatory activity of the synthesized this compound derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

| Compound | Derivative Name | R Group at C-7 | IC50 (µM) for NO Inhibition |

| 1 | This compound | -OH | > 100 |

| 2a | 7-O-Acetyl-5-deoxypulchelloside I | -COCH₃ | 45.2 ± 3.1 |

| 2b | 7-O-Propionyl-5-deoxypulchelloside I | -COCH₂CH₃ | 32.5 ± 2.5 |

| 2c (Caudatoside A) | 7-O-Cinnamoyl-5-deoxypulchelloside I | -COCH=CHPh | 15.8 ± 1.2 |

| 2d | 7-O-Benzoyl-5-deoxypulchelloside I | -COPh | 21.4 ± 1.9 |

| Indomethacin | (Positive Control) | N/A | 12.5 ± 0.9 |

Experimental Protocols

General Synthesis of 7-O-Acyl-5-deoxypulchelloside I Derivatives (2a-d)

A detailed protocol for the conversion of this compound (1) to its C-7 ester derivatives is provided below, adapted from the synthesis of Caudatoside A.[1][2]

Step 1: Protection of Hydroxyl Groups To a solution of this compound (1) in dry acetone, 2,2-dimethoxypropane and pyridinium p-toluenesulfonate (PPTS) are added. The mixture is sonicated and then stirred at 40°C. Triethylamine is added to quench the reaction, and the solvent is removed under reduced pressure. The residue is suspended in water and extracted with chloroform to yield the di-O-isopropylidene protected intermediate.

Step 2: Selective Deprotection The di-O-isopropylidene intermediate is treated with 1% aqueous acetic acid at room temperature to selectively remove the isopropylidene group from the glucose moiety, yielding the 6,7-O-isopropylidene protected intermediate.

Step 3: Acetylation of Glucose Hydroxyls The product from Step 2 is treated with acetic anhydride and pyridine at room temperature to acetylate the free hydroxyl groups on the glucose moiety.

Step 4: Removal of the 6,7-O-Isopropylidene Group The acetylated intermediate is treated with 80% aqueous acetic acid to remove the 6,7-O-isopropylidene protecting group, yielding this compound tetraacetate with free hydroxyls at C-6 and C-7.

Step 5: Selective Acylation at C-7 The tetraacetate from Step 4 is dissolved in a suitable solvent (e.g., pyridine or dichloromethane) and reacted with the corresponding acyl chloride (e.g., acetyl chloride, propionyl chloride, cinnamoyl chloride, benzoyl chloride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) at an elevated temperature. This step selectively acylates the less sterically hindered C-7 hydroxyl group.

Step 6: Deprotection of Acetate Groups The C-7 acylated tetraacetate is treated with methanolic ammonia at room temperature to remove the acetate protecting groups from the glucose moiety, affording the final 7-O-acyl-5-deoxypulchelloside I derivative.

Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the synthesized this compound derivatives for 1 hour.

-

Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 values are determined from the dose-response curves.

Visualizations

Figure 1. Proposed mechanism of action for this compound derivatives in the NF-κB signaling pathway.

Figure 2. General workflow for the synthesis and biological evaluation of this compound derivatives.

References

Application Notes: Unraveling the Anti-Inflammatory Mechanism of 5-Deoxypulchelloside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxypulchelloside I is an iridoid glycoside isolated from the plant Eremostachys laciniata. Iridoid glycosides as a class are recognized for their diverse biological activities, with a significant emphasis on their anti-inflammatory properties. While direct experimental evidence for this compound is limited, based on the well-established mechanisms of other iridoid glycosides, its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the production of pro-inflammatory mediators, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics.

Proposed Mechanism of Action

The anti-inflammatory activity of this compound is hypothesized to occur through a dual-pronged inhibition of the NF-κB and MAPK signaling cascades. These pathways are typically activated by inflammatory stimuli such as lipopolysaccharide (LPS), leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process.[2][3] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound is proposed to inhibit NF-κB activation by preventing the degradation of IκBα.[1] This could be achieved by either directly or indirectly inhibiting the activity of the IKK complex. By stabilizing the NF-κB-IκBα complex in the cytoplasm, this compound effectively blocks the downstream inflammatory cascade.

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are critical regulators of cellular responses to external stressors, including inflammation.[4][5][6] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn promote the expression of inflammatory mediators.

It is postulated that this compound can suppress the phosphorylation of key MAPK proteins like p38, JNK, and ERK.[5][7][8][9][10] By inhibiting the activation of these kinases, this compound can curtail the downstream signaling events that lead to an inflammatory response.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain detailing the inhibitory concentrations (e.g., IC50) of this compound on specific components of the NF-κB and MAPK pathways. The following table presents hypothetical data to illustrate how such information would be presented.

| Target | Assay Type | Cell Line | Stimulant | IC50 (µM) |

| NF-κB Pathway | ||||

| NF-κB Activation | Luciferase Reporter | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |

| IκBα Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |

| MAPK Pathway | ||||

| p38 Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |

| JNK Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |

| ERK Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |

| Inflammatory Mediators | ||||

| Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |

| Prostaglandin E2 (PGE2) | ELISA | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |

| TNF-α Production | ELISA | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |

| IL-6 Production | ELISA | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Caption: Proposed modulation of the MAPK pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments that would be used to elucidate the mechanism of action of this compound.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor.

1. Cell Culture and Transfection: 1.1. Seed RAW 264.7 macrophages in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. 1.2. Co-transfect the cells with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol. 1.3. Incubate the cells for 24 hours to allow for plasmid expression.

2. Treatment: 2.1. Pre-treat the transfected cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO). 2.2. Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control group.

3. Luciferase Assay: 3.1. Lyse the cells using a passive lysis buffer. 3.2. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. 3.3. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the NF- κ B and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of p38 MAPK Suppresses Inflammatory Cytokine Induction by Etoposide, 5-Fluorouracil, and Doxorubicin without Affecting Tumoricidal Activity | PLOS One [journals.plos.org]

- 8. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

in vitro experimental protocols using 5-Deoxypulchelloside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxypulchelloside I is an iridoid glycoside that can be isolated from the aerial parts of plants such as Eremostachys laciniata.[1] While specific in vitro studies on this compound are limited in publicly available literature, related compounds and extracts from its source plant have demonstrated potential anti-inflammatory and cytotoxic activities. These application notes provide detailed, exemplary protocols for investigating the potential bioactivities of this compound in vitro. The methodologies are based on standard assays for cytotoxicity, anti-inflammatory effects, and apoptosis induction.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| HeLa | Cervical Cancer | e.g., 45.2 ± 3.1 | e.g., 32.8 ± 2.5 |

| A549 | Lung Cancer | e.g., 68.7 ± 5.4 | e.g., 51.2 ± 4.3 |

| MCF-7 | Breast Cancer | e.g., >100 | e.g., 89.4 ± 6.7 |

| HEK293T | Normal Kidney | e.g., >200 | e.g., >200 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated Macrophages

| Treatment | Concentration (µM) | NO Production (% of LPS control) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |

| Control | - | e.g., 5.2 ± 1.1 | e.g., 12.3 ± 2.5 | e.g., 25.1 ± 4.3 |

| LPS (1 µg/mL) | - | 100 | e.g., 543.1 ± 25.8 | e.g., 1254.6 ± 89.2 |

| LPS + 5-DP I | 10 | e.g., 82.4 ± 6.3 | e.g., 412.7 ± 19.4 | e.g., 987.3 ± 76.5 |

| LPS + 5-DP I | 50 | e.g., 45.1 ± 3.9 | e.g., 215.9 ± 15.1 | e.g., 564.8 ± 43.7 |

| LPS + 5-DP I | 100 | e.g., 21.7 ± 2.5 | e.g., 98.4 ± 9.2 | e.g., 278.1 ± 22.9 |

5-DP I: this compound. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Assessment of Cytotoxic Activity using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., HEK293T).

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

This compound (stock solution in DMSO).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.

Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line.

-

DMEM medium with high glucose.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite (for standard curve).

-

24-well plates.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement:

-

Collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to the supernatant.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Express the results as a percentage of the LPS-treated control. A cell viability assay (e.g., MTT) should be performed in parallel to exclude cytotoxic effects.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

-

Jurkat cells (or other suitable cell line).

-

RPMI-1640 medium.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed Jurkat cells at a concentration of 2 x 10^5 cells/mL. Treat with the desired concentration of this compound (e.g., at its IC50 value) for 24 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

Signaling Pathway Diagrams

The anti-inflammatory effects of natural products are often mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this pathway, which could be a potential target for this compound.

The induction of apoptosis is a key mechanism for anti-cancer agents. The following diagram illustrates a simplified intrinsic apoptosis pathway.

References

Application Notes and Protocols for In Vivo Studies of Iridoid Glycosides

Disclaimer: Direct in vivo studies involving the administration of 5-Deoxypulchelloside I are not available in the reviewed literature. The following application notes and protocols are based on published research on other structurally related iridoid glycosides and plant extracts rich in these compounds. These notes are intended to serve as a guide for researchers, scientists, and drug development professionals in designing and conducting in vivo experiments for novel iridoid glycosides like this compound.

Introduction to Iridoid Glycosides

Iridoid glycosides are a large group of monoterpenoid natural products found in a variety of medicinal plants. They exhibit a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects.[1][2][3] The therapeutic potential of these compounds is often attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.[3] Due to their diverse biological activities, iridoid glycosides are promising candidates for the development of new therapeutic agents.

Potential Therapeutic Applications for In Vivo Investigation

Based on the known activities of related compounds, in vivo studies with this compound could be designed to investigate the following potential applications:

-

Anti-inflammatory Activity: Many iridoid glycosides have demonstrated potent anti-inflammatory effects in animal models.

-

Neuroprotective Effects: Certain iridoid glycosides have shown promise in protecting against neuronal damage in models of neurodegenerative diseases and brain injury.[3][4]

-

Hepatoprotective and Nephroprotective Activity: The protective effects of some iridoid glycosides on liver and kidney tissues have been documented in toxicity-induced animal models.[2][5]

-

Anticancer and Anti-angiogenic Activity: Some studies suggest that iridoid glycosides can inhibit tumor growth and the formation of new blood vessels that supply tumors.[1]

Quantitative Data from In Vivo Studies of Related Iridoid Glycosides

The following tables summarize quantitative data from in vivo studies on various iridoid glycosides and plant extracts. This information can be used as a starting point for dose-range finding studies for this compound.

Table 1: Anti-inflammatory Activity of Plant Extracts Containing Iridoid Glycosides

| Plant Species | Extract Type | Animal Model | Dosing Regimen | Key Findings | Reference |

| Penstemon gentianoides | CH2Cl2 extract of roots | TPA-induced mouse ear edema | Not specified | ED50 = 0.07 mg/ear | [6][7] |

| Penstemon gentianoides | Ethyl acetate extract of leaves | TPA-induced mouse ear edema | Not specified | Significant inhibition of edema | [6] |

| Penstemon campanulatus | Ethyl acetate extract of leaves | TPA-induced mouse ear edema | Not specified | Significant inhibition of edema | [6] |

Table 2: Neuroprotective Effects of Cornel Iridoid Glycoside

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| Cornel Iridoid Glycoside | Rat model of brain injury | Not specified | Reduced lipid peroxidation, TNF-α, and IL-6 levels. Increased antioxidant levels. Decreased NF-κB and STAT3 expression. | [3] |

Table 3: Anxiolytic and CNS Depressant Activity of a Plant Extract

| Plant Species | Extract Type | Animal Model | Dosing Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Clerodendrum viscosum | Methanolic extract | Albino mice | 250 mg/kg and 500 mg/kg | Moderate CNS depressant activity, increased phenobarbital-induced sleeping time. |[8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for investigating the in vivo effects of iridoid glycosides.

Protocol 1: TPA-Induced Mouse Ear Edema Model for Anti-inflammatory Activity

This protocol is adapted from studies on Penstemon species and is a standard model for evaluating topical anti-inflammatory agents.

Objective: To assess the ability of a test compound to reduce acute inflammation.

Materials:

-

Male Swiss mice (25-30 g)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., acetone)

-

Positive control: Indomethacin

-

Vehicle control

-

Micrometer or balance for measuring ear punch biopsies

Procedure:

-

Divide mice into treatment groups (n=5-8 per group): Vehicle control, positive control, and test compound groups.

-

Apply the test compound or control solution topically to the inner and outer surfaces of the right ear.

-

After 30 minutes, apply a solution of TPA in acetone to the same ear to induce inflammation.

-

After a set period (typically 4-6 hours), sacrifice the mice by cervical dislocation.

-

Cut a standard-sized biopsy from both the treated (right) and untreated (left) ears using a dermal biopsy punch.

-

Measure the weight of each ear biopsy.

-

Calculate the edema (inflammation) as the difference in weight between the right and left ear biopsies.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Protocol 2: Rodent Model of Brain Injury for Neuroprotective Effects

This generalized protocol is based on the study of cornel iridoid glycoside and can be adapted to assess the neuroprotective effects of this compound.

Objective: To evaluate the therapeutic effect of a test compound on neuroinflammation following traumatic brain injury.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

Cortical impactor device

-

Test compound (e.g., this compound)

-

Vehicle control

-

Sham control group

-

Reagents for biochemical assays (e.g., ELISA kits for TNF-α, IL-6; assays for lipid peroxidation and antioxidant enzymes)

-

Equipment for histological analysis

Procedure:

-

Anesthetize the rats and mount them in a stereotaxic frame.

-

Perform a craniotomy to expose the brain cortex.

-

Induce a controlled cortical impact to create a traumatic brain injury. Sham animals undergo the same surgical procedure without the impact.

-

Administer the test compound or vehicle to the treatment groups at specified time points post-injury (e.g., intraperitoneally or intravenously).

-

At the end of the study period (e.g., 24-72 hours post-injury), sacrifice the animals.

-

Collect brain tissue for biochemical and histological analysis.

-

Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-6), markers of oxidative stress (lipid peroxidation), and antioxidant enzyme activity (e.g., SOD, catalase).

-

Histological Analysis: Perfuse a subset of animals and prepare brain sections for staining (e.g., H&E for general morphology, specific markers for neuronal apoptosis or glial activation) to assess the extent of tissue damage and inflammation.

Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico and In Vivo Pharmacological Evaluation of Iridoid Compounds: Geniposide and Asperuloside Profile Study Through Molecular Docking Assay and in the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Anti-inflammatory activity of Penstemon gentianoides and Penstemon campanulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. heraldopenaccess.us [heraldopenaccess.us]

Application Notes and Protocols for 5-Deoxypulchelloside I as a Chemical Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Deoxypulchelloside I as a chemical standard in research and drug development. The protocols outlined below are designed to facilitate the investigation of its potential anti-inflammatory properties and to ensure accurate quantification.

Chemical and Physical Properties

This compound is an iridoid glycoside. While its biological activities are not extensively documented in publicly available literature, its structural analogs and related compounds have demonstrated various biological effects, including anti-inflammatory properties. As a chemical standard, it is crucial to have well-characterized material.

| Property | Value |

| CAS Number | 115075-53-1 |

| Molecular Formula | C₁₇H₂₆O₁₁ |

| Molecular Weight | 406.38 g/mol |

| Appearance | White to off-white powder |

| Purity (recommended) | ≥98% (HPLC) |

| Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. |

Analytical Protocols for Quantification

Accurate quantification of this compound is essential for its use as a chemical standard in various experimental settings. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a suitable method for the analysis of iridoid glycosides.

2.1. HPLC-UV Method for Quantification

This protocol provides a general method for the quantification of this compound, which can be optimized based on the specific matrix (e.g., plant extract, plasma, cell culture media).

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

This compound standard of known purity

-

Volumetric flasks, pipettes, and syringes

-

0.22 µm or 0.45 µm syringe filters

Protocol:

-

Standard Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range might be 1 µg/mL to 100 µg/mL.

-

Sample Preparation:

-

Plant Extracts: The extraction method will depend on the plant material. A general approach involves extraction with a polar solvent like methanol or ethanol, followed by filtration and dilution.

-

Biological Samples: Protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

-

Chromatographic Conditions (starting point for optimization):

-

Mobile Phase: A gradient elution is often effective for separating iridoid glycosides.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 40% B

-

25-30 min: 40% to 95% B

-

30-35 min: 95% B

-

35-40 min: 95% to 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: Iridoid glycosides typically have a UV absorbance maximum around 230-250 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

2.2. Workflow for HPLC Method Development

Caption: Workflow for HPLC quantification of this compound.

Protocols for Evaluating Anti-Inflammatory Activity

The following in vitro assays are fundamental for screening the potential anti-inflammatory effects of this compound.

3.1. Inhibition of NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[1]